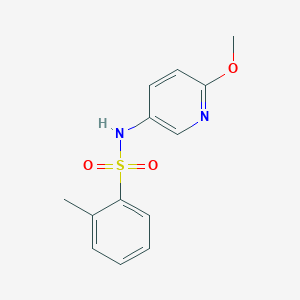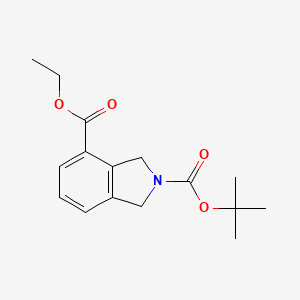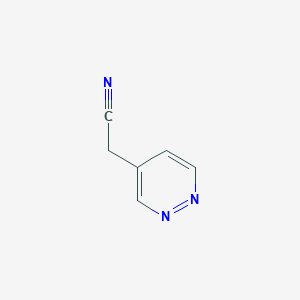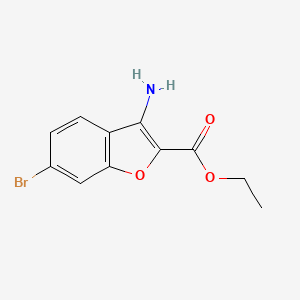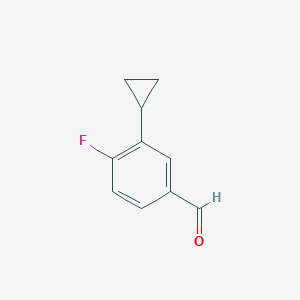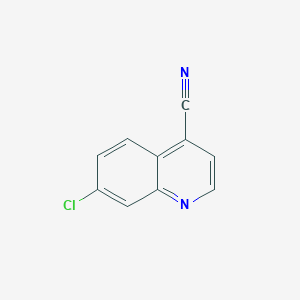
7-Chloroquinoline-4-carbonitrile
Übersicht
Beschreibung
7-Chloroquinoline-4-carbonitrile is a quinoline compound used as an intermediate in the synthesis of other biologically active compounds . It has been shown to be an antiproliferative agent with a hydroxyl group, amino group, and a functionalized aromatic ring . It also has been shown to be useful as a reagent in organic chemistry due to its electrophilic properties .
Synthesis Analysis
The synthesis of 7-Chloroquinoline-4-carbonitrile involves the application of the Vilsmeier–Haack reaction and aromatic nucleophilic substitution . The carbaldehyde functional group was transformed into nitriles using POCl3 and NaN3, which was subsequently converted to amide using CH3CO2H and H2SO4 .
Molecular Structure Analysis
The molecular formula of 7-Chloroquinoline-4-carbonitrile is C10H5ClN2 . Its molecular weight is 188.61 g/mol .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 7-Chloroquinoline-4-carbonitrile include the Vilsmeier–Haack reaction and aromatic nucleophilic substitution . The carbaldehyde functional group was transformed into nitriles using POCl3 and NaN3 .
Physical And Chemical Properties Analysis
The physical and chemical properties of 7-Chloroquinoline-4-carbonitrile include a molecular weight of 188.61 g/mol and a molecular formula of C10H5ClN2 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
7-Chloroquinoline-4-carbonitrile derivatives have been studied for their synthesis and chemical reactions. These compounds have been used in producing biologically active compounds, leveraging various synthetic methods and chemical reactions. The focus has been on reactions involving chloro substituents and cyano substituents, indicating a broad scope of chemical versatility (Mekheimer et al., 2019).
Spectroscopic and Photophysical Properties
The spectroscopic and photophysical properties of 7-Chloroquinoline-4-carbonitrile derivatives have been explored, demonstrating their potential in various applications. A study synthesized a new fluorescent derivative containing 1,2,3-triazole moiety. This study provided insights into the compound's optimized structural parameters, electronic properties, and photophysical behavior. These derivatives exhibit significant nonlinear optical properties and have been identified as potential materials for such applications (Singh, Singh, & Khurana, 2017).
Optoelectronic and Charge Transport Properties
Investigations into the optoelectronic and charge transport properties of 7-Chloroquinoline-4-carbonitrile derivatives have been conducted. These studies have revealed that such compounds could be efficient multifunctional materials, with an emphasis on their structural, electronic, and optical properties. The understanding of these properties is crucial for the development of new materials in the field of optoelectronics (Irfan et al., 2020).
Corrosion Inhibition
7-Chloroquinoline-4-carbonitrile derivatives have been studied for their corrosion inhibition properties. These studies involve computational approaches to evaluate the adsorption and inhibition properties on iron surfaces. Such research is pivotal in developing new corrosion inhibitors for industrial applications (Erdoğan et al., 2017).
Anticancer Potential
Some derivatives of 7-Chloroquinoline-4-carbonitrile have shown anticancer activity. These compounds have been tested for their potential to bind to specific proteins related to cancer, such as s-Catenin in colorectal cancer. Such studies contribute significantly to cancer research, especially in the development of new therapeutic strategies (Mansour et al., 2021).
Antibacterial and Antioxidant Activities
The synthesis of novel 7-Chloroquinoline derivatives has been explored for their antibacterial and antioxidant activities. These compounds have been screened for activity against various bacterial strains and evaluated for their radical scavenging ability. This research is crucial for the development of new antibacterial and antioxidant agents (Abdi et al., 2021).
Safety And Hazards
While specific safety and hazard information for 7-Chloroquinoline-4-carbonitrile is not available in the search results, general safety measures for handling chemicals include wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and avoiding dust formation .
Eigenschaften
IUPAC Name |
7-chloroquinoline-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2/c11-8-1-2-9-7(6-12)3-4-13-10(9)5-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTKFPVERGJTBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloroquinoline-4-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-{2-[(4-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426047.png)

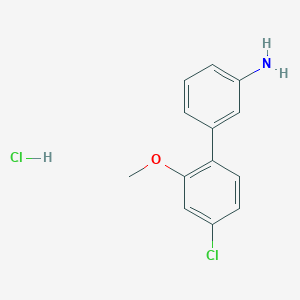
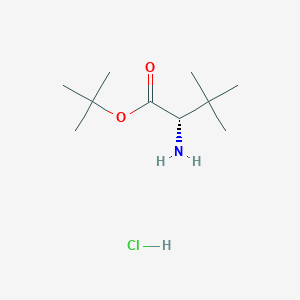
![3-Oxa-7-azabicyclo[3.3.1]nonane; acetic acid](/img/structure/B1426055.png)

